molecular formula C16H28N4O2S B5624847 N-[(3R,4S)-1-(2-methyl-6-propylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide

N-[(3R,4S)-1-(2-methyl-6-propylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide

Cat. No.: B5624847
M. Wt: 340.5 g/mol
InChI Key: UBLZXJRIGVLAJB-CABCVRRESA-N
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Description

N-[(3R,4S)-1-(2-methyl-6-propylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide is a nitrogen-containing heterocyclic compound. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique structure, which includes a pyrimidine ring and a pyrrolidine ring, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-1-(2-methyl-6-propylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is often formed via a cyclization reaction, which can be catalyzed by acids or bases.

    Coupling of Rings: The pyrimidine and pyrrolidine rings are then coupled using a suitable linker, such as a methanesulfonamide group, under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-1-(2-methyl-6-propylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(3R,4S)-1-(2-methyl-6-propylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-1-(2-methyl-6-propylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3R,4S)-1-(2-methyl-6-propylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide is unique due to its specific combination of a pyrimidine and pyrrolidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

N-[(3R,4S)-1-(2-methyl-6-propylpyrimidin-4-yl)-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2S/c1-6-7-13-8-16(18-12(4)17-13)20-9-14(11(2)3)15(10-20)19-23(5,21)22/h8,11,14-15,19H,6-7,9-10H2,1-5H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLZXJRIGVLAJB-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC(=N1)C)N2CC(C(C2)NS(=O)(=O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=NC(=N1)C)N2C[C@@H]([C@H](C2)NS(=O)(=O)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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